molecular formula C6H4BrN3 B1528038 4-Bromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1159829-63-6

4-Bromo-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1528038
CAS RN: 1159829-63-6
M. Wt: 198.02 g/mol
InChI Key: OPTKCRUGKAZNCI-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-c]pyridine, also known as 1-Bromo-3,4-dihydropyrazolo[3,4-c]pyridine, is a chemical compound with the molecular formula C6H4BrN3 . It is a heterocyclic compound.


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazolo[3,4-c]pyridine has been analyzed in several studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1H-pyrazolo[3,4-c]pyridine have been documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1H-pyrazolo[3,4-c]pyridine include its molecular weight, which is 198.02 . It is a solid substance .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

4-Bromo-1H-pyrazolo[4,3-c]pyridine: serves as a key scaffold in medicinal chemistry due to its structural similarity to adenine and guanine purine bases . Its derivatives have been explored for potential therapeutic effects, including kinase inhibition, which is crucial in the treatment of cancer and inflammatory diseases. The bromo group in the compound provides a reactive site for further functionalization, allowing chemists to synthesize a wide range of derivatives with varied biological activities.

Material Science

In material science, the photophysical properties of pyrazolopyridine derivatives, including those with a bromo substituent, are of interest . These compounds can exhibit strong fluorescence, making them suitable for use in the development of organic light-emitting diodes (OLEDs) and other photonic materials. Their electronic properties can be tuned by modifying the substitution pattern on the pyridine ring.

Agricultural Chemistry

Pyrazolopyridine derivatives have been investigated for their potential use in agricultural chemistry as pesticides and herbicides . The structural diversity of these compounds allows for the synthesis of molecules with specific activities against a range of agricultural pests, providing a tool for crop protection and yield improvement.

Chemical Synthesis

The compound is used in chemical synthesis as a building block for the construction of complex molecules . Its reactivity enables the formation of various bonds and the introduction of additional functional groups, which is valuable in the synthesis of heterocyclic compounds and the exploration of new chemical reactions.

Biochemistry Research

In biochemistry, 4-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives can be used to study enzyme inhibition and receptor-ligand interactions . By attaching different substituents, researchers can probe the active sites of enzymes and understand the molecular basis of their function.

Analytical Chemistry

This compound can be utilized in analytical chemistry as a fluorescent probe due to its strong emission properties . It can be incorporated into sensors for the detection of ions or molecules, providing a sensitive method for the analysis of complex biological or environmental samples.

Nanotechnology

The unique electronic properties of pyrazolopyridine derivatives make them candidates for use in nanotechnology applications . They can be incorporated into nanoscale devices and systems, potentially contributing to the development of new types of sensors, transistors, or photovoltaic cells.

Neuroscience Research

In neuroscience, the modulation of neurotransmitter receptors by pyrazolopyridine derivatives can be studied to understand their role in neurological disorders . These compounds can serve as tools to dissect the pathways involved in diseases such as Alzheimer’s and Parkinson’s, leading to the identification of new therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives has been explored in various studies .

Safety and Hazards

Safety data sheets indicate that 4-Bromo-1H-pyrazolo[3,4-c]pyridine is toxic if swallowed . Personal protective equipment should be used, and contact with skin and eyes should be avoided .

Future Directions

Future research directions for 4-Bromo-1H-pyrazolo[3,4-c]pyridine include its potential applications in the treatment of cancers . The compound has shown promising results in inhibiting the proliferation of certain cell lines .

properties

IUPAC Name

4-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKCRUGKAZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745411
Record name 4-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazolo[4,3-c]pyridine

CAS RN

1159829-63-6
Record name 4-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazolo[4,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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